n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine

CAS No.: 57020-33-4

Cat. No.: VC8019023

Molecular Formula: C9H11N5

Molecular Weight: 189.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57020-33-4 |

|---|---|

| Molecular Formula | C9H11N5 |

| Molecular Weight | 189.22 g/mol |

| IUPAC Name | N,N-dimethyl-1-phenyltetrazol-5-amine |

| Standard InChI | InChI=1S/C9H11N5/c1-13(2)9-10-11-12-14(9)8-6-4-3-5-7-8/h3-7H,1-2H3 |

| Standard InChI Key | KDHQICGRBOLARA-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NN=NN1C2=CC=CC=C2 |

| Canonical SMILES | CN(C)C1=NN=NN1C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

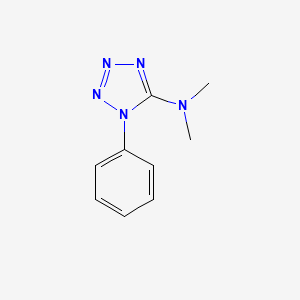

N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine features a tetrazole ring substituted with a phenyl group at the 1-position and two methyl groups attached to the nitrogen atom at the 5-position (Figure 1) . The tetrazole ring’s high nitrogen content (64.3% by mass) contributes to its stability and reactivity, while the phenyl and methyl groups influence its electronic and steric properties.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁N₅ | |

| Molecular Weight | 189.22 g/mol | |

| IUPAC Name | N,N-dimethyl-1-phenyltetrazol-5-amine | |

| SMILES | CN(C)C1=NN=NN1C2=CC=CC=C2 | |

| InChI Key | KDHQICGRBOLARA-UHFFFAOYSA-N |

Synthesis and Preparation

Advances in Multicomponent Synthesis

Recent innovations in tetrazole chemistry include bismuth-catalyzed three-component reactions. A 2024 study demonstrated that combining an amine (e.g., dimethylamine), an aryl isothiocyanate, and sodium azide in the presence of bismuth nitrate yields 5-aminotetrazoles with high regioselectivity (Scheme 1) . This method offers advantages such as shorter reaction times (3–40 minutes) and improved yields (59–85%) compared to traditional approaches .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield | Time | Source |

|---|---|---|---|---|

| Huisgen Cycloaddition | Thermal, 100–120°C | ~50% | 12–24 h | |

| Bismuth-Catalyzed MCR | RT, Bi(NO₃)₃, DMF | 59–85% | 3–40 min |

Physicochemical Properties

Stability and Reactivity

The tetrazole ring is thermally stable but susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening and formation of amides or amines. The N,N-dimethyl group enhances steric hindrance, reducing nucleophilic attack at the 5-position .

Applications in Scientific Research

Materials Science

The compound’s high nitrogen content (64.3%) makes it a candidate for energetic materials and coordination polymers. Tetrazole-based ligands can form complexes with transition metals, enabling applications in catalysis and photoluminescence.

Comparison with Related Tetrazoles

Table 3: Structural and Property Comparison

| Compound | Boiling Point (°C) | Density (g/cm³) | Key Structural Difference |

|---|---|---|---|

| N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine | - | - | Phenyl at N1, dimethyl at N5 |

| 1-Benzyl-N,N-dimethyltetrazol-5-amine | 355.6 | 1.19 | Benzyl at N1 |

| 5-Phenyltetrazole | 292 | 1.30 | No N5 substituents |

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.

-

Catalytic Applications: Explore use as a ligand in asymmetric catalysis.

-

Computational Modeling: Perform DFT studies to predict reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume